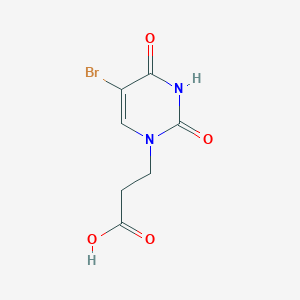
N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine hydrochloride
Overview
Description
“N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine hydrochloride” is a chemical compound with the molecular weight of 243.74 . It is a salt with chloride (Cl) as the counterion .
Molecular Structure Analysis
The InChI code for “N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine hydrochloride” is1S/C10H17N5.ClH/c1-14(2)10-12-4-3-9(13-10)15-7-5-11-6-8-15;/h3-4,11H,5-8H2,1-2H3;1H . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
“N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine hydrochloride” has a molecular weight of 243.74 . It is a salt with chloride (Cl) as the counterion .Scientific Research Applications
Synthesis of PI3K/mTOR Inhibitors
This compound serves as a precursor in the synthesis of PI3K/mTOR inhibitors, which are crucial in cancer research. The piperazine and pyrimidine moieties within its structure allow for the creation of compounds that can interfere with key signaling pathways in cancer cells, potentially leading to new therapeutic agents .
Development of Organic Conductors
Due to its heterocyclic nature, this compound can be utilized in the development of organic conductors. Its molecular structure can be incorporated into materials that exhibit conductivity, which is essential for creating organic electronic devices .
Creation of Semiconductors
Similarly, the compound’s unique structure makes it suitable for the creation of semiconductors. These materials are fundamental in the fabrication of electronic components such as diodes and transistors .
Photovoltaic Cell Applications
The compound can also be used in the manufacturing of photovoltaic cells. Its ability to form part of the light-absorbing layer can enhance the efficiency of solar cells, contributing to the advancement of renewable energy technologies .
Molecular Wires and Light-Emitting Diodes (LEDs)
In the field of molecular electronics, this compound can be used to create molecular wires and LEDs. Its structural properties allow for the transmission of electrons across molecular junctions, which is key in miniaturized electronic devices .
Liquid Crystalline Compounds
The compound’s molecular framework is conducive to the formation of liquid crystalline compounds. These materials have applications in display technologies, such as those used in LCD screens .
Pharmacological Research
N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine hydrochloride has potential applications in pharmacological research. Its structure can be modified to create various pharmacologically active agents, possibly leading to new drug discoveries .
Material Science Applications
Lastly, the compound can be explored in material science for creating novel materials with unique properties. Its heterocyclic core can be a valuable component in designing materials with specific mechanical, thermal, or chemical properties .
properties
IUPAC Name |
N,N-dimethyl-4-piperazin-1-ylpyrimidin-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5.ClH/c1-14(2)10-12-4-3-9(13-10)15-7-5-11-6-8-15;/h3-4,11H,5-8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXWPISNDIOWXHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)N2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[4-(Azepane-1-carbonyl)piperidin-1-yl]-2-chloroethan-1-one](/img/structure/B1524463.png)

![3-[(2-chloroacetamido)methyl]-N-cyclopropylbenzamide](/img/structure/B1524466.png)




![1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperazine](/img/structure/B1524474.png)




